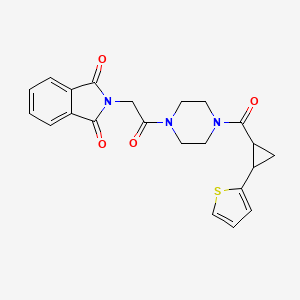
N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H15N5O2S3 and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide:
Anticancer Applications
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Pyrimidine derivatives, similar to this compound, have been studied for their role in targeting tyrosine kinases and DNA topoisomerases, which are crucial for cancer cell survival and replication .
Antimicrobial Activity
The compound’s structure, which includes a thiazole ring, is known for its antimicrobial properties. Thiazole derivatives have been widely researched for their effectiveness against a variety of bacterial and fungal pathogens. This makes the compound a candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Uses
Research has indicated that compounds containing pyrimidine and thiazole rings can exhibit significant anti-inflammatory and analgesic activities. These properties are valuable in the development of new treatments for inflammatory diseases and pain management .
Antifibrotic Applications
The compound has potential antifibrotic properties, which are beneficial in treating conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis. Pyrimidine derivatives have been studied for their ability to inhibit collagen production and deposition, which are key processes in fibrosis .
Antiviral Research
Pyrimidine-based compounds have been explored for their antiviral activities, particularly against viruses like HIV and hepatitis. The structural features of this compound may contribute to its ability to interfere with viral replication and protein synthesis, making it a promising candidate for antiviral drug development .
Cardiovascular Therapeutics
The compound’s potential as a cardiovascular agent is linked to its ability to modulate calcium channels and other cardiovascular targets. Pyrimidine derivatives have been investigated for their antihypertensive and vasodilatory effects, which can be crucial in managing cardiovascular diseases .
Neuroprotective Effects
Research into pyrimidine and thiazole derivatives has also highlighted their neuroprotective properties. These compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antidiabetic Applications
The compound may also have applications in diabetes research. Pyrimidine derivatives have been studied for their ability to inhibit enzymes like DPP-IV, which play a role in glucose metabolism. This makes them potential candidates for developing new antidiabetic medications .
These applications highlight the versatility and potential of N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
特性
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S3/c1-9-17-11(8-22-9)12-4-5-13(23-12)24(20,21)18-10-6-15-14(16-7-10)19(2)3/h4-8,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZEQQREPSIEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)NC3=CN=C(N=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)
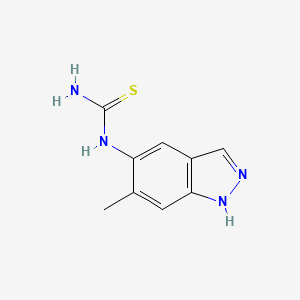
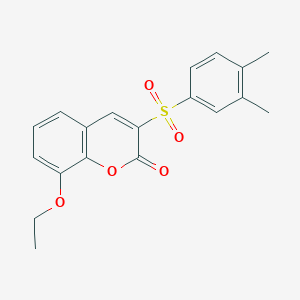
![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
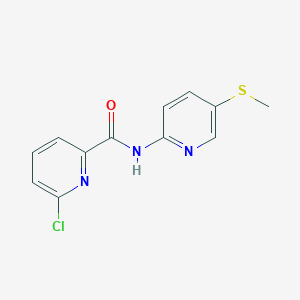
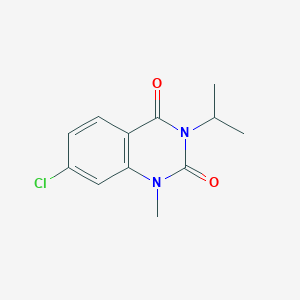
![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)
